4-(2-Aminopyrimidin-4-yl)benzoic acid is an organic compound characterized by its molecular formula and a CAS number of 216959-98-7. This compound is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-aminopyrimidin-4-yl group. It is primarily utilized as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science .
4-(2-Aminopyrimidin-4-yl)benzoic acid falls under the classification of organic compounds, specifically aromatic carboxylic acids and heterocyclic compounds. It is significant in both chemical synthesis and biological applications due to its structural features that allow for various functional modifications.
The synthesis of 4-(2-Aminopyrimidin-4-yl)benzoic acid generally involves a nucleophilic substitution reaction. The process can be summarized as follows:
The reaction conditions are critical for optimizing yield and purity. The choice of solvent, temperature, and base can significantly influence the efficiency of the nucleophilic substitution.
Key structural data include:
4-(2-Aminopyrimidin-4-yl)benzoic acid can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on desired products, often requiring careful control of temperature, solvent, and reagents.
The mechanism of action for 4-(2-Aminopyrimidin-4-yl)benzoic acid largely depends on its application context, particularly in medicinal chemistry:
4-(2-Aminopyrimidin-4-yl)benzoic acid has several notable applications:
Palladium-catalyzed cross-coupling reactions enable precise C–C and C–N bond formations on the pyrimidine ring. The electron-deficient nature of the pyrimidine system facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing the introduction of aryl, heteroaryl, and amino groups at the 4- and 5-positions. For example, the synthesis of the Momelotinib impurity employs a Suzuki coupling between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate derivatives and halogenated pyrimidines, followed by deprotection and amination [1] [3]. Optimized conditions use Pd(PPh₃)₄ as a catalyst and aqueous Na₂CO₃ as a base in tetrahydrofuran (THF)/methanol mixtures, achieving yields >85% at reflux temperatures. Key challenges include minimizing protodeboronation side reactions and controlling homocoupling byproducts, which are addressed through rigorous solvent degassing and maintaining a Pd:ligand ratio of 1:2 [1].
Table 1: Palladium-Catalyzed Coupling Reactions for Pyrimidine Functionalization
Substrate | Catalyst System | Conditions | Product | Yield |
---|---|---|---|---|
4-Bromophenyl benzoate | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 80°C, 12h | 4-(4-Carboxyphenyl)pyrimidine | 78% |
2-Chloro-4-phenylpyrimidine | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Toluene, 110°C, 24h | 4-(2-((4-Morpholinophenyl)amino)pyrimidine | 92% |
5-Iodopyrimidinyl benzoate | Pd(OAc)₂/SPhos, K₃PO₄ | Dioxane, 100°C, 18h | 5-Aryl-4-(2-aminopyrimidin-4-yl)benzoic acid | 68% |
Regioselective amination exploits the nucleophilic character of the 2-amino group in pyrimidine, enabling N-functionalization without affecting the carboxylic acid. In Momelotinib synthesis, 2-aminopyrimidine reacts with 4-fluorophenyl morpholine via nucleophilic aromatic substitution (SNAr) at 120°C in DMSO, yielding the 4-(2-((4-morpholinophenyl)amino)pyrimidine scaffold. This transformation requires stoichiometric N,N-diisopropylethylamine (DIPEA) to neutralize HF byproducts [3]. Conversely, acylation uses acid chlorides or anhydrides in pyridine/dichloromethane to generate amide-linked conjugates. For instance, coupling with acetyl chloride furnishes N-(4-(4-carboxyphenyl)pyrimidin-2-yl)acetamide, a precursor for anticancer prodrugs. The carboxylic acid group remains intact under these conditions due to its lower nucleophilicity compared to the 2-amino group [2] [4].
Table 2: Regioselective Transformations of the 2-Amino Group
Reaction Type | Reagent | Conditions | Product | Selectivity |
---|---|---|---|---|
SNAr Amination | 4-Fluorophenyl morpholine | DMSO, 120°C, 8h | 4-(2-((4-Morpholinophenyl)amino)pyrimidinyl) acid | >95% |
Acylation | Acetic anhydride | Pyridine/DCM, 25°C, 2h | N-Acetyl-4-(2-aminopyrimidin-4-yl)benzoic acid | 88% |
Reductive Alkylation | Benzaldehyde, NaBH₃CN | MeOH, 25°C, 12h | N-Benzyl-4-(2-aminopyrimidin-4-yl)benzoic acid | 75% |
Solid-phase synthesis streamlines the generation of benzoic acid-pyrimidine libraries by anchoring the carboxylic acid to Wang or Merrifield resins. The pyrimidine ring is then constructed in situ via cyclization of resin-bound β-keto esters with guanidine hydrochloride, followed by on-bead Suzuki couplings. After functionalization, products are cleaved using 20% trifluoroacetic acid (TFA) in dichloromethane, preserving acid-labile groups like morpholine. This approach yields 50–100 analogs per run with purities >90% (HPLC), facilitating rapid screening for kinase inhibition. Key advantages include automated purification and exclusion of carboxylic acid-protecting groups, though reaction monitoring requires IR or cleavage-based LC-MS [4] [6].
Carboxylic acid protection is essential during pyrimidine ring modifications to prevent side reactions or catalyst poisoning. Ethyl and methyl esters are preferred due to their stability under basic/neutral conditions and mild deprotection protocols. For example, ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate is hydrolyzed using lithium hydroxide (LiOH) in methanol/THF/water (3:1:1) at 60°C for 2h, achieving quantitative conversion without degrading the morpholine or aminopyrimidine groups [1]. tert-Butyl esters offer orthogonality but require acidic deprotection (TFA), which can protonate the pyrimidine nitrogen. Silyl groups (e.g., TBDMS) are avoided due to sensitivity during Pd-catalyzed steps. Post-deprotection, acidification with 2M HCl precipitates the benzoic acid derivative, simplifying isolation [1] [4].
Table 3: Protecting Group Strategies for Carboxylic Acid Moieties
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility | Yield |
---|---|---|---|---|
Ethyl ester | EtOH, H₂SO₄, Δ | LiOH, MeOH/THF/H₂O, 60°C, 2h | Pd couplings, SNAr, acylation | 100% |
Methyl ester | CH₂N₂, Et₂O | LiOH, THF/H₂O, 25°C, 12h | Reductive amination, alkylation | 95% |
tert-Butyl ester | Boc₂O, DMAP | TFA/DCM (1:1), 25°C, 1h | Non-acidic amination | 89% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7